5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 5-bromo-1-ethyl-2-oxoindoline and 4-propoxyphenylthiazole. The key steps may involve:
Condensation reactions: Combining the indoline and thiazole derivatives under acidic or basic conditions.
Cyclization reactions: Forming the triazole ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch processing: Using large-scale reactors to carry out the multi-step synthesis.
Continuous flow synthesis: Employing continuous flow reactors to improve efficiency and yield.
Quality control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the propoxy group.
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
606963-49-9 |
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Molecular Formula |
C23H19BrN4O3S |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19BrN4O3S/c1-3-11-31-15-8-5-13(6-9-15)20-25-23-28(26-20)22(30)19(32-23)18-16-12-14(24)7-10-17(16)27(4-2)21(18)29/h5-10,12H,3-4,11H2,1-2H3/b19-18- |
InChI Key |
WODFLJWXTMDCMI-HNENSFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC)SC3=N2 |
Origin of Product |
United States |
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